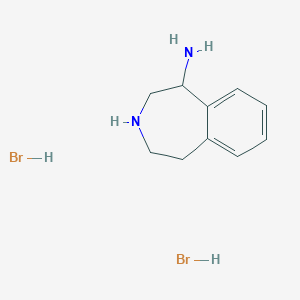
4-(4-(エチルスルホニル)ピペラジン-1-イル)-2,6-ジメトキシピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a heterocyclic compound that features a piperazine ring substituted with an ethylsulfonyl group and a pyrimidine ring substituted with two methoxy groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the mechanisms of action of related compounds.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
作用機序
Target of Action
Similar compounds have been shown to exhibit anticancer activity and inhibit acetylcholinesterase . These targets play crucial roles in cell proliferation and neurotransmission, respectively.
Mode of Action
For instance, some compounds inhibit the function of enzymes like acetylcholinesterase , which can lead to an increase in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling.
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related to cell growth and proliferation , as well as neurotransmission . The downstream effects of these interactions can include altered cell growth and changes in neuronal signaling.
Pharmacokinetics
Similar compounds have been shown to accumulate in cells , suggesting that they may be well-absorbed and distributed within the body
Result of Action
Similar compounds have been found to exhibit anticancer activity and inhibit acetylcholinesterase . These effects could potentially lead to slowed cell growth and altered neuronal signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using ethylsulfonyl chloride in the presence of a base.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazines or pyrimidines.
類似化合物との比較
Similar Compounds
4-(4-(Benzylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure but with a benzylsulfonyl group instead of an ethylsulfonyl group.
4-(4-(Methylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(4-(Phenylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine: Similar structure but with a phenylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethylsulfonyl group may influence its solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development .
特性
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-4-21(17,18)16-7-5-15(6-8-16)10-9-11(19-2)14-12(13-10)20-3/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQFJTWNWUCYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)


![3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2399278.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)


![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)





![N-(4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2399296.png)
